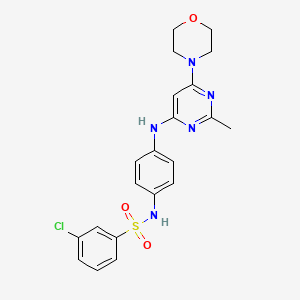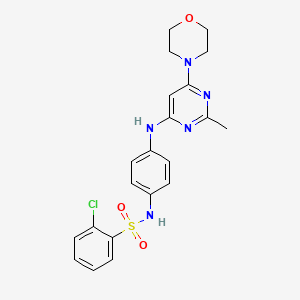![molecular formula C21H21ClFN3O4S B11338123 4-({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11338123.png)
4-({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a quinoxaline moiety, and a chlorofluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorofluorophenyl group, and the construction of the quinoxaline moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorofluorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorofluorophenyl halide reacts with a suitable nucleophile.
Construction of the Quinoxaline Moiety: This can be done through condensation reactions involving o-phenylenediamine and a suitable diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, sulfonates, or other nucleophiles/electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which the compound is used. For example, if it is being investigated as an anticancer agent, it may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
- 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Uniqueness
The uniqueness of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE lies in its specific structural features, which may confer unique chemical and biological properties. Its combination of a piperidine ring, a quinoxaline moiety, and a chlorofluorophenyl group distinguishes it from other similar compounds and may result in distinct reactivity and biological activity.
Properties
Molecular Formula |
C21H21ClFN3O4S |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C21H21ClFN3O4S/c22-16-4-3-5-17(23)15(16)13-31(29,30)25-10-8-14(9-11-25)21(28)26-12-20(27)24-18-6-1-2-7-19(18)26/h1-7,14H,8-13H2,(H,24,27) |
InChI Key |
YNEUYUHIQJKJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(2-Phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}(piperidin-1-yl)methanone](/img/structure/B11338042.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11338043.png)

![2-[1-(4-isopropoxybenzoyl)piperidin-3-yl]-1H-benzimidazole](/img/structure/B11338049.png)
![Butyl 4-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11338050.png)
![1-(4-chlorophenyl)-4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338056.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide](/img/structure/B11338070.png)
![1-(benzylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11338076.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11338077.png)
![1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B11338083.png)


![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11338115.png)
